molecular formula C28H24N4O3 B5329609 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide

3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide

Cat. No. B5329609
M. Wt: 464.5 g/mol
InChI Key: PZXKRESDUWMFJQ-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using different methods and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide involves its ability to inhibit various enzymes and pathways involved in cancer and inflammation. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines and reduces inflammation. This compound has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide in lab experiments is its potent anti-cancer and anti-inflammatory properties. It has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations and under controlled conditions to avoid any adverse effects.

Future Directions

There are several future directions for the research on 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide. One direction is to study its potential use in combination with other anti-cancer and anti-inflammatory agents to enhance its efficacy. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been synthesized using different methods. One of the most commonly used methods involves the reaction of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 2-cyano-N-(2,4-dimethoxyphenyl)acetamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained after purification using column chromatography.

Scientific Research Applications

3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been studied for its various scientific research applications. It has been found to have potent anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3/c1-34-24-13-14-25(26(16-24)35-2)30-28(33)22(17-29)15-23-19-32(18-20-9-5-3-6-10-20)31-27(23)21-11-7-4-8-12-21/h3-16,19H,18H2,1-2H3,(H,30,33)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXKRESDUWMFJQ-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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